2-(Oxaloamino)thiophene-3-carboxylic acid
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Overview
Description
2-(Oxaloamino)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an oxaloamino group at the second position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with oxalyl chloride, followed by amination and subsequent carboxylation. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with oxalyl chloride under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxaloamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxaloamino group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-amino-thiophene-3-carboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-(Oxaloamino)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Oxaloamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxaloamino group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2-Aminothiophene-3-carboxylic acid: A precursor in the synthesis of 2-(Oxaloamino)thiophene-3-carboxylic acid.
Thiophene-3-carboxylic acid: Lacks the oxaloamino group but shares the thiophene and carboxylic acid functionalities.
2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno [2,3-C]Thiopyran-3-Carboxylic Acid: Another thiophene derivative with similar structural features
Uniqueness: this compound is unique due to the presence of both the oxaloamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
243985-35-5 |
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Molecular Formula |
C7H5NO5S |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
2-(oxaloamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO5S/c9-4(7(12)13)8-5-3(6(10)11)1-2-14-5/h1-2H,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
XIFSAFAFYIYHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)O)NC(=O)C(=O)O |
Origin of Product |
United States |
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